molecular formula C23H31N3O6S2 B2995497 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 441291-08-3

2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2995497
CAS No.: 441291-08-3
M. Wt: 509.64
InChI Key: YNDCIGVPNHQHLU-UHFFFAOYSA-N
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Description

The compound 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide features a cyclohepta[b]thiophene core substituted at position 3 with a carboxamide group and at position 2 with a benzamido moiety modified by a bis(2-methoxyethyl)sulfamoyl group. The seven-membered cycloheptane ring confers conformational flexibility, which may influence binding to biological targets .

Properties

IUPAC Name

2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O6S2/c1-31-14-12-26(13-15-32-2)34(29,30)17-10-8-16(9-11-17)22(28)25-23-20(21(24)27)18-6-4-3-5-7-19(18)33-23/h8-11H,3-7,12-15H2,1-2H3,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDCIGVPNHQHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves several steps, typically starting with the preparation of the cyclohepta[b]thiophene core. This can be achieved through various organic synthesis techniques, including cyclization reactions.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions.

Scientific Research Applications

2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfamoyl and carboxamide groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Molecular Properties

The table below compares the target compound with structurally related derivatives:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System Biological Activity (Reported)
Target Compound C₂₄H₃₀N₄O₆S₃* ~590.6† 4-[Bis(2-methoxyethyl)sulfamoyl]benzamido Cyclohepta[b]thiophene Not explicitly reported (inferred)‡
2-(3,4-Dimethoxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide C₂₄H₂₅N₃O₄S 452.16 3,4-Dimethoxybenzamido; pyridin-2-yl Cyclohepta[b]thiophene Allosteric HIV-1 RNase H inhibitor
Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate C₁₉H₁₉N₃O₅S 388.44 4-Nitrobenzamido; ethyl ester Cyclohepta[b]thiophene N/A
2-(3-(Isopropylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide C₂₀H₂₄N₂O₄S₂ 420.50 3-(Isopropylsulfonyl)benzamido Cyclohepta[b]thiophene N/A
2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide C₁₇H₁₈N₂O₅S₂ 394.50 (4-Methoxyphenyl)sulfonyl acetamido Cyclopenta[b]thiophene N/A

†Calculated based on molecular formula. ‡Inferred from structural similarity to and sulfone/sulfonamide bioactivity trends .

Key Comparative Insights

Substituent Effects on Bioactivity
  • Sulfamoyl vs. Sulfonyl/Nitro Groups: The target compound’s bis(2-methoxyethyl)sulfamoyl group provides hydrogen-bond donors/acceptors and improved hydrophilicity compared to the electron-withdrawing 3-(isopropylsulfonyl) () or 4-nitrobenzamido () groups.
  • Carboxamide vs. Ester : The target compound’s carboxamide group at position 3 may enhance metabolic stability compared to the ethyl ester in , which is prone to hydrolysis.
Ring Size and Conformational Flexibility
  • The cyclohepta[b]thiophene core (7-membered ring) in the target compound and offers greater conformational flexibility than the cyclopenta[b]thiophene (5-membered ring) in . This flexibility may improve binding to larger enzyme active sites, as seen in ’s anti-HIV activity .
Pharmacokinetic Implications

    Biological Activity

    The compound 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide , a complex organic molecule, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of the compound is C22H30N4O6S2C_{22}H_{30}N_{4}O_{6}S_{2}, with a molecular weight of 510.6 g/mol. The structure features a cyclohepta[b]thiophene core substituted with a sulfamoyl group and a benzamide moiety. This unique structure is believed to contribute to its diverse biological activities.

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may inhibit various enzymes or receptors involved in critical cellular processes:

    • Enzyme Inhibition : The compound may inhibit kinases or proteases that play roles in cell signaling pathways, potentially leading to apoptosis in cancer cells.
    • Tubulin Polymerization : Similar to other thiophene derivatives, it could disrupt tubulin polymerization, which is crucial for cell division. This mechanism has been observed in related compounds that induce cell cycle arrest and apoptosis in cancer cell lines .

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of compounds related to the cyclohepta[b]thiophene scaffold:

    • In Vitro Studies : A related compound demonstrated significant antiproliferative activity against various cancer cell lines including A549 (lung cancer), OVACAR-4 (ovarian cancer), and T47D (breast cancer) with GI50 values ranging from 0.36 to 2.27 μM . These findings suggest that the compound may be effective in targeting multiple types of cancer.
    • Mechanistic Insights : The ability to induce apoptosis via caspase activation (caspase 3, 8, and 9) and cell cycle arrest at the G2/M phase has been documented . Such mechanisms indicate a multifaceted approach to combating tumor growth.

    Antiviral Activity

    The compound's structural analogs have also been studied for antiviral properties , particularly against HIV:

    • RNase H Inhibition : Some derivatives have shown promise as inhibitors of the RNase H activity associated with reverse transcriptase in HIV. For instance, certain compounds exhibited IC50 values in the nanomolar range, indicating potent antiviral effects .

    Case Studies

    • Antiproliferative Activity :
      • A study evaluated several cyclohepta[b]thiophene derivatives for their anticancer effects. Compound variants showed varying degrees of efficacy against multiple cancer cell lines, with some achieving submicromolar growth inhibition values .
    • Mechanistic Studies :
      • Detailed mechanistic studies revealed that certain derivatives could bind to allosteric sites on target proteins, affecting their function without directly competing with substrate binding sites. This innovative approach could lead to the development of novel therapeutic agents targeting resistant strains of viruses or tumors .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
    Reactant of Route 2
    Reactant of Route 2
    2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

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